

Application Notes and Protocols: Quantitative EEG Analysis of SDI-118

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Compound of Interest

Compound Name: SDI-118

Cat. No.: B12373101

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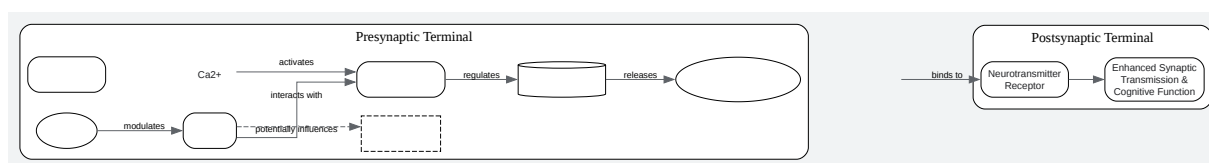
Introduction

SDI-118 is a novel, orally active small molecule that modulates the activity of Synaptic Vesicle Glycoprotein 2A (SV2A), a protein integral to presynaptic vesicles and ubiquitously expressed in the central nervous system.[1] SV2A is critically involved in the regulation of neurotransmitter release and synaptic transmission.[2] Unlike other SV2A ligands with anticonvulsant properties, **SDI-118** has demonstrated procognitive effects in animal models, positioning it as a promising therapeutic candidate for cognitive impairment in various neurological and psychiatric disorders.[3]

Quantitative Electroencephalography (qEEG) is a non-invasive method used to measure the electrical activity of the brain, providing a sensitive biomarker for assessing the pharmacodynamic effects of centrally acting drugs.[4] A Phase I clinical study has shown that single doses of **SDI-118** produced a unique profile of changes in quantitative EEG relative frequency power, consistent with its novel mechanism of action.[5][6] These application notes provide a detailed protocol for conducting a qEEG study to evaluate the effects of **SDI-118** administration and a framework for data analysis and presentation.

Mechanism of Action: The Role of SV2A in Synaptic Transmission

SDI-118's therapeutic potential stems from its modulation of SV2A. SV2A is a key protein in the presynaptic terminal, where it is involved in the trafficking of synaptic vesicles and the regulation of neurotransmitter release. It interacts with synaptotagmin-1, the primary calcium sensor for synchronous neurotransmitter release.[7] By modulating SV2A, **SDI-118** is thought to enhance synaptic efficiency and plasticity, which are fundamental to cognitive processes. The precise downstream signaling cascade is an area of active investigation, with some evidence suggesting a potential interplay with pathways like the PI3K signaling cascade in the context of neurodegenerative diseases.[5]



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Figure 1: Proposed Signaling Pathway of **SDI-118**.

Experimental Protocols

This protocol outlines a double-blind, placebo-controlled, crossover study to assess the effects of **SDI-118** on qEEG in healthy subjects.

1. Subject Recruitment and Screening:

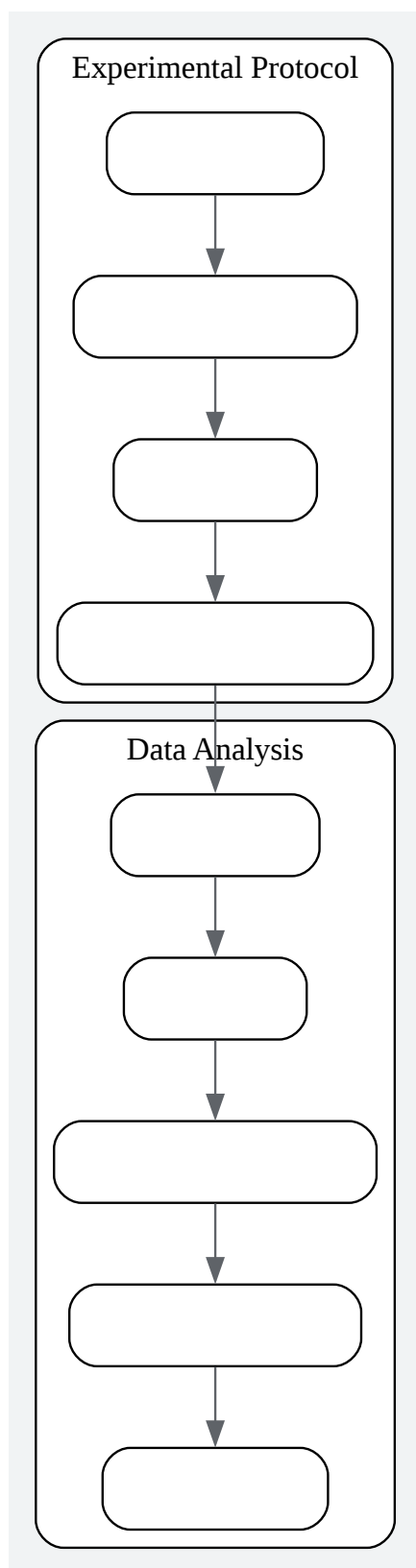
- **Inclusion Criteria:** Healthy male and female volunteers, aged 18-55 years, with no history of neurological or psychiatric disorders.
- **Exclusion Criteria:** Use of any psychoactive medications, history of substance abuse, abnormal baseline EEG.
- **Ethical Considerations:** All subjects must provide written informed consent. The study protocol should be approved by an Institutional Review Board (IRB).

2. Experimental Design:

- A randomized, double-blind, placebo-controlled, crossover design is recommended.
- Each subject will participate in two sessions, separated by a washout period of at least one week.
- In one session, subjects will receive a single oral dose of **SDI-118**. In the other, they will receive a matching placebo.

3. EEG Data Acquisition:

- EEG System: Use a high-density EEG system with at least 32 scalp electrodes placed according to the International 10-20 system.
- Recording Parameters:
 - Sampling Rate: ≥ 500 Hz
 - Filter Settings: 0.5 - 70 Hz bandpass filter.
 - Reference: Linked mastoids or a common average reference.
- Procedure:
 - Attach electrodes and ensure impedances are below 5 k Ω .
 - Record a 5-minute baseline EEG with eyes open and a 5-minute baseline with eyes closed.
 - Administer **SDI-118** or placebo.
 - Record 5-minute eyes-open and eyes-closed EEG segments at regular intervals post-dose (e.g., 30, 60, 90, 120, 240 minutes).



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Figure 2: Experimental Workflow for qEEG Analysis.

4. Data Analysis:

- Preprocessing:
 - Artifact Rejection: Visually inspect and manually reject segments with muscle artifacts, eye movements, or other sources of noise. Alternatively, use Independent Component Analysis (ICA) for automated artifact removal.
 - Epoching: Segment the continuous EEG data into 2-second epochs.
- Spectral Analysis:
 - Apply a Fast Fourier Transform (FFT) to each epoch to calculate the power spectrum.
 - Average the power spectra across all epochs for each condition (baseline, post-dose time points) and each subject.
 - Calculate the absolute and relative power for the following frequency bands:
 - Delta (1-4 Hz)
 - Theta (4-8 Hz)
 - Alpha (8-12 Hz)
 - Beta (12-30 Hz)
 - Gamma (30-50 Hz)
- Statistical Analysis:
 - Use repeated measures ANOVA to compare the changes in power in each frequency band from baseline across the different post-dose time points, with drug condition (**SDI-118** vs. placebo) as a between-subjects factor.
 - Post-hoc tests (e.g., Tukey's HSD) can be used to identify specific time points and frequency bands with significant changes.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups and across different brain regions.

Table 1: Illustrative Changes in Relative EEG Power (%) Following a Single Dose of **SDI-118***

Frequency Band	Brain Region	30 min Post-Dose	60 min Post-Dose	90 min Post-Dose	120 min Post-Dose	240 min Post-Dose
Theta (4-8 Hz)	Frontal	↓ 5.2%	↓ 8.1%	↓ 10.5%	↓ 9.3%	↓ 6.4%
	Central	↓ 4.8%	↓ 7.5%	↓ 9.8%	↓ 8.7%	↓ 5.9%
	Parietal	↓ 3.9%	↓ 6.2%	↓ 8.1%	↓ 7.2%	↓ 4.8%
	Occipital	↓ 2.1%	↓ 3.5%	↓ 4.6%	↓ 4.1%	↓ 2.8%
Alpha (8-12 Hz)	Frontal	↑ 3.1%	↑ 5.4%	↑ 7.2%	↑ 6.5%	↑ 4.3%
	Central	↑ 4.5%	↑ 7.8%	↑ 10.2%	↑ 9.1%	↑ 6.1%
	Parietal	↑ 6.2%	↑ 10.5%	↑ 13.8%	↑ 12.3%	↑ 8.2%
	Occipital	↑ 7.8%	↑ 13.1%	↑ 17.2%	↑ 15.3%***	↑ 10.2%**

*Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to provide a template for data presentation. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to placebo.

Table 2: Pharmacokinetic and Pharmacodynamic (qEEG) Parameters of **SDI-118** (Illustrative)*

Parameter	Value
Pharmacokinetics	
Tmax (hours)	1.5 - 2.0
Cmax (ng/mL)	150 - 200
t1/2 (hours)	8 - 10
Pharmacodynamics (qEEG)	
Onset of Action (minutes)	30 - 60
Peak Effect (minutes)	90 - 120
Duration of Effect (hours)	4 - 6
Primary qEEG Biomarker	Increase in Alpha Power, Decrease in Theta Power

*Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

Quantitative EEG analysis is a powerful tool for characterizing the central nervous system effects of novel therapeutics like **SDI-118**. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to design and execute robust studies to evaluate the pharmacodynamics of **SDI-118** and other cognitive enhancers. The observed changes in qEEG, particularly in the alpha and theta frequency bands, can serve as valuable biomarkers for dose selection and for predicting the pro-cognitive potential of **SDI-118** in clinical populations. Further research is warranted to correlate these qEEG changes with cognitive performance measures.

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- To cite this document: BenchChem. [Application Notes and Protocols: Quantitative EEG Analysis of SDI-118]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12373101#quantitative-eeeg-analysis-after-sdi-118-administration>]

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